2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

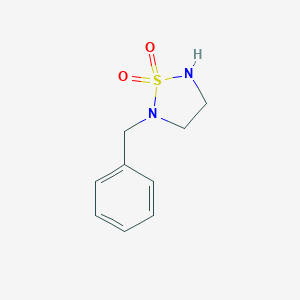

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRRBSRESVPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438916 | |

| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144432-72-4 | |

| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer: Publicly available scientific literature and databases contain limited in-depth technical information regarding 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide synthesizes the available data and provides context based on related compounds within the 1,2,5-thiadiazolidine 1,1-dioxide class. The experimental protocols and mechanistic discussions are presented as generalized examples and may require significant adaptation for this specific molecule.

Core Compound Identification

This compound is a heterocyclic organic compound. Its core structure consists of a five-membered thiadiazolidine ring with a benzyl group attached to one of the nitrogen atoms and two oxygen atoms double-bonded to the sulfur atom.

| Identifier | Value |

| CAS Number | 144432-72-4[1] |

| Molecular Formula | C₉H₁₂N₂O₂S[1] |

| Molecular Weight | 212.27 g/mol [1] |

| Purity (Typical) | 95%[1][2] |

| InChI Key | RJTRRBSRESVPKI-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| Stability | The thiadiazolidine 1,1-dioxide ring is generally stable under mild conditions. |

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound has not been published in peer-reviewed literature. However, a general approach to the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides can be adapted. One plausible synthetic route involves the cyclization of a corresponding sulfamide with a suitable dielectrophile.

A related synthesis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide was achieved through an oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one using meta-chloroperoxybenzoic acid (m-CPBA)[3]. This suggests that ring transformation strategies could also be a viable, though more complex, route.

Generalized Experimental Protocol for Synthesis:

Reaction: N-benzyl-N'-(2-chloroethyl)sulfamide cyclization

-

Reactant Preparation: N-benzylsulfamide is prepared by reacting benzylamine with sulfuryl chloride. The resulting product is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield N-benzyl-N'-(2-chloroethyl)sulfamide.

-

Cyclization: The N-benzyl-N'-(2-chloroethyl)sulfamide is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

-

Base Addition: A strong, non-nucleophilic base, such as sodium hydride, is added portion-wise to the solution at 0 °C to facilitate intramolecular cyclization.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates[4].

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

There is no specific information on the biological activity or mechanism of action for this compound in the current scientific literature. However, the broader class of 1,2,5-thiadiazole derivatives has been investigated for various therapeutic applications.

S-oxidized 1,2,5-thiadiazole 1,1-dioxides have been explored as:

-

pan-Kras inhibitors[3]

-

Indoleamine 2,3-dioxygenase inhibitors[3]

-

Histamine H2-receptor antagonists[3]

Additionally, various substituted 1,2,5-thiadiazolidine 1,1-dioxides have been evaluated for their antimicrobial properties[4]. The thiazolidine ring, a related five-membered heterocycle, is a core component in a wide range of pharmacologically active compounds with activities including anticancer, antimicrobial, and antidiabetic effects[5][6].

Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

Spectroscopic Data

While specific spectra for this compound are not publicly available, researchers can expect to find characteristic peaks in NMR and IR spectroscopy that would confirm its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the methylene protons of the thiadiazolidine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the thiadiazolidine ring. |

| IR | Strong absorption bands characteristic of the SO₂ group (typically in the regions of 1380-1300 cm⁻¹ and 1170-1120 cm⁻¹)[4]. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.27 g/mol ). |

Visualizations

As there are no described signaling pathways or detailed experimental workflows for this compound, a diagram illustrating a generalized synthetic workflow is provided below.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound is a chemical compound for which detailed technical information is sparse in the public domain. While its basic chemical identifiers are known, its synthesis, specific properties, and biological activities have not been extensively reported. The information provided in this guide is based on established chemical principles and data from structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and drug development.

References

- 1. CAS 144432-72-4 | this compound - Synblock [synblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide [mdpi.com]

- 4. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Elucidation of the Chemical Structure of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide. The document details the probable synthetic route, expected analytical and spectroscopic data based on analogous compounds, and the experimental protocols for key analytical techniques. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a saturated five-membered thiadiazolidine ring with a sulfone group and a benzyl substituent on one of the nitrogen atoms. Its chemical formula is C₉H₁₂N₂O₂S, and it has a molecular weight of 212.27 g/mol .[1][2] The structural formula is presented below.

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from N-benzylethylenediamine. The first step is the formation of the 1,2,5-thiadiazolidine ring, followed by oxidation of the sulfur atom to a sulfone.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Benzyl-1,2,5-thiadiazolidine

-

To a stirred solution of N-benzylethylenediamine (1 equivalent) in an appropriate solvent such as dichloromethane or toluene, cooled to 0 °C, add sulfuryl chloride (SO₂Cl₂) (1 equivalent) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Benzyl-1,2,5-thiadiazolidine.

Step 2: Synthesis of this compound

-

Dissolve 2-Benzyl-1,2,5-thiadiazolidine (1 equivalent) in a suitable solvent like dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.[3][4]

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to afford this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | s | 2H | Benzylic protons (N-CH₂-Ph) |

| ~3.60-3.70 | t | 2H | Methylene protons (ring, adjacent to NH) |

| ~3.40-3.50 | t | 2H | Methylene protons (ring, adjacent to N-benzyl) |

| ~2.00 | br s | 1H | Amine proton (NH) |

Note: The chemical shifts for benzylic protons typically range from 2.2-2.5 ppm when adjacent to a benzene ring.[5] However, the proximity to the nitrogen atom in the heterocyclic ring is expected to cause a downfield shift.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~135-138 | Quaternary aromatic carbon (ipso-C) |

| ~128-130 | Aromatic carbons (ortho, meta, para-CH) |

| ~55-60 | Benzylic carbon (N-CH₂-Ph) |

| ~50-55 | Methylene carbon (ring, adjacent to N-benzyl) |

| ~45-50 | Methylene carbon (ring, adjacent to NH) |

Note: Benzylic carbons typically appear in the range of 40-55 ppm.[1]

Experimental Protocol: NMR Spectroscopy

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Expected IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Aliphatic C-H stretch |

| ~1350-1300 | Strong | Asymmetric SO₂ stretch |

| ~1160-1120 | Strong | Symmetric SO₂ stretch |

| ~1495, 1450 | Medium | Aromatic C=C stretch |

Note: The characteristic strong absorption bands for the sulfone group are key indicators of successful oxidation.

Experimental Protocol: IR Spectroscopy

-

Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (ESI+):

| m/z | Proposed Fragment |

| 213 | [M+H]⁺ |

| 148 | [M - SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation of sulfonamides often involves the loss of SO₂.[6][7][8] The base peak is expected to be the tropylium ion at m/z 91, which is characteristic of N-benzyl compounds.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺).

Structure Elucidation Workflow

The logical flow for the structural confirmation of this compound is outlined below.

Conclusion

The structural elucidation of this compound relies on a systematic application of modern synthetic and analytical techniques. The proposed synthetic pathway provides a reliable method for its preparation. The combination of NMR, IR, and Mass Spectrometry offers a powerful toolkit for the unambiguous confirmation of its chemical structure. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutic agents based on the 1,2,5-thiadiazolidine 1,1-dioxide scaffold.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CAS 144432-72-4 chemical and physical properties

An In-depth Technical Guide on the Putative Selective Estrogen Receptor Modulator: 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol

Disclaimer: The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol, associated with the queried CAS number 144432-72-4, is not well-documented in publicly accessible scientific literature. The CAS number appears to be incorrectly attributed to this specific chemical structure. Consequently, the following information is presented as a predictive guide based on the analysis of its chemical structure and established knowledge of structurally related compounds, particularly Selective Estrogen Receptor Modulators (SERMs). The experimental data and protocols are generalized for compounds of this class and should be considered hypothetical in the absence of specific studies on this molecule.

Introduction

The chemical structure of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol suggests its potential classification as a non-steroidal, polyphenolic compound with possible activity as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity allows them to be developed for various therapeutic applications, including the treatment of hormone-receptor-positive breast cancer and osteoporosis.[2][3] The inden-ol core structure, substituted with phenyl groups bearing hydroxyl, methoxy, and fluoro moieties, provides a scaffold that can mimic the binding of estradiol to estrogen receptors, potentially leading to the modulation of their activity.

Chemical and Physical Properties

While specific experimental data for this compound are unavailable, the following table summarizes the predicted chemical and physical properties based on its structure and the properties of similar aromatic, polyphenolic compounds.

| Property | Predicted Value | Notes |

| IUPAC Name | 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol | - |

| CAS Number | 144432-72-4 (disputed) | The provided CAS number does not appear to correspond to this structure in public databases. |

| Molecular Formula | C28H21FO3 | Calculated from the chemical structure. |

| Molecular Weight | 424.46 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for purified organic compounds of this class. |

| Melting Point | > 200 °C | Expected to be high due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | The phenolic hydroxyl groups may confer slight aqueous solubility, but the large hydrophobic backbone will dominate. |

| pKa | ~9-10 | The acidity of the phenolic hydroxyl groups is predicted to be in this range. |

| LogP | > 4 | The octanol-water partition coefficient is expected to be high, indicating significant lipophilicity. |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of inden-ol derivatives, which could be adapted for the specific synthesis of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol.

Synthesis of Inden-ol Derivatives (General Protocol)

A common synthetic route to substituted indenes involves a multi-step process, often culminating in an acid-catalyzed cyclization and dehydration. A plausible, though hypothetical, synthetic workflow is presented below.

Caption: Hypothetical synthetic workflow for an inden-ol derivative.

Methodology:

-

Grignard Reaction: 4-Bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then added dropwise to a solution of 4-fluorobenzaldehyde in THF at 0 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the product, a diarylmethanol intermediate, is extracted with an organic solvent.

-

Friedel-Crafts Alkylation: The diarylmethanol intermediate is reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. This reaction forms a triarylmethane intermediate.

-

Cyclization and Demethylation: The triarylmethane intermediate is treated with a strong acid, such as hydrobromic acid, at an elevated temperature. This step facilitates both the cyclization to form the indene ring and the demethylation of the methoxy group to a hydroxyl group, yielding the final inden-ol product. The crude product is then purified by column chromatography or recrystallization.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C-F stretch of the fluoro group.

-

Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

Putative Mechanism of Action: Estrogen Receptor Signaling

The structural similarity of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol to known SERMs suggests that its biological activity is likely mediated through interaction with estrogen receptors (ERα and ERβ). Estrogen signaling is complex and can be broadly divided into genomic and non-genomic pathways.[4]

Genomic Estrogen Receptor Signaling Pathway

The classical, or genomic, pathway involves the binding of a ligand to the estrogen receptor, leading to the regulation of gene transcription.[5][6]

Caption: Genomic estrogen receptor signaling pathway.

In the absence of a ligand, the estrogen receptor is located in the cytoplasm or nucleus in an inactive complex with heat shock proteins.[4] Upon binding of a ligand like the proposed inden-ol derivative, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated dimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]

The tissue-selective action of SERMs arises from the specific conformation adopted by the ER-ligand complex.[7] This conformation determines whether the complex recruits coactivators, leading to an agonist (estrogen-like) effect and gene transcription, or corepressors, resulting in an antagonist (anti-estrogen) effect that blocks transcription.[7]

Non-Genomic Estrogen Receptor Signaling Pathway

Estrogen receptors can also be located at the cell membrane and initiate rapid, non-genomic signaling cascades.[8]

Caption: Non-genomic estrogen receptor signaling pathway.

Binding of the inden-ol derivative to membrane-associated ERs could lead to the activation of G-proteins and downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway and the MAPK pathway.[8][9] These pathways can rapidly influence cellular processes like proliferation and survival, independent of direct gene transcription by nuclear receptors.

Conclusion for Researchers and Drug Development Professionals

The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol represents a potential but uncharacterized Selective Estrogen Receptor Modulator. Its polyphenolic inden-ol scaffold is a promising starting point for the development of novel therapeutics targeting estrogen receptor-mediated pathways. The lack of existing data necessitates a comprehensive in vitro and in vivo characterization to elucidate its precise pharmacological profile.

Key research directions would include:

-

Synthesis and Structural Verification: The first step would be the unambiguous synthesis and rigorous structural characterization of the compound.

-

Estrogen Receptor Binding Affinity: Competitive binding assays should be performed to determine the affinity of the compound for both ERα and ERβ.

-

Functional Assays: Reporter gene assays in various cell lines (e.g., breast cancer, bone, uterine) are crucial to determine the agonist versus antagonist activity in different tissue contexts.

-

In Vivo Studies: Should in vitro studies show promise, in vivo models would be necessary to evaluate its efficacy and safety profile for specific indications.

The hypothetical signaling pathways and experimental frameworks presented in this guide provide a roadmap for the initial investigation of this and other novel inden-ol derivatives as potential SERMs. The modular nature of the synthesis allows for the generation of a library of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency and tissue selectivity.

References

- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

Synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides

An In-depth Technical Guide on the Synthesis of N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies for N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, a class of compounds with significant potential in medicinal and bioorganic chemistry.[1][2] These cyclic sulfamides are valuable as non-hydrolyzable components in peptidomimetics, inhibitors for enzymes like HIV and serine proteases, and as constrained di- and tripeptides.[2] This document details key synthetic strategies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the synthetic workflows.

Core Synthetic Strategies

The synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides can be broadly categorized into two main approaches:

-

Cyclization of Acyclic Precursors: This is a prominent strategy that involves the formation of the five-membered ring from linear starting materials. A notable example is the synthesis starting from proteogenic amino acids and chlorosulfonyl isocyanate, followed by a Mitsunobu reaction or a base-mediated cyclization.[1][2]

-

Reduction of 1,2,5-Thiadiazole 1,1-Dioxides: This method involves the reduction of the corresponding unsaturated 1,2,5-thiadiazole 1,1-dioxides to yield the saturated thiadiazolidine ring system.[3] This approach is particularly useful for accessing cis- and trans-3,4-disubstituted derivatives.[4]

Experimental Protocols and Data

This section provides detailed experimental procedures and associated quantitative data for the synthesis of various N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Method 1: Synthesis from Amino Acids via Mitsunobu Reaction

This method outlines the synthesis of N²,N⁵-substituted 1,2,5-thiadiazolidine 1,1-dioxides starting from proteogenic amino acids.[1][2] The general workflow involves the formation of a sulfamoyl chloride intermediate followed by an intramolecular cyclization.

Experimental Workflow Diagram:

Caption: from amino acids.

Detailed Experimental Protocol for (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide (1b): [2]

-

Starting Material Preparation: The precursor, N-Boc-ethanolamine, is reacted with a protected amino acid (e.g., N-Boc-alanine methyl ester) to form the linear diamine precursor.

-

Sulfamoylation: The diamine is reacted with chlorosulfonyl isocyanate (CSI) to generate the corresponding sulfamoyl chloride.

-

Cyclization: The crude sulfamoyl chloride is subjected to Mitsunobu conditions using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to effect intramolecular cyclization.

-

Purification: The final product is purified by chromatography.

Quantitative Data for Selected Compounds Synthesized via Method 1:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

| 1b | N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl | 86 | 132-134 |

| 1c | N²-(2'S)-Propionic acid methyl ester | 90 | 124-125 |

| 2b | N²-(2'S)-3'-methylbutyric acid methyl ester, N⁵-tert-butyloxycarbonyl | 88 | 94-95 |

| 5b | N²-(2'S')-Bis(1',4'-methoxycarbonyl)propyl, N⁵-tert-butyloxycarbonyl | 92 | oil |

Data extracted from Bendjeddou et al., 2005.[2]

Method 2: Enantioselective Synthesis via Reduction and Isomerization

This approach provides access to both cis- and trans-3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides starting from 1,2-diketones.[4]

Experimental Workflow Diagram:

Caption: Enantioselective synthesis of cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides.

Detailed Experimental Protocol: [4]

-

Formation of 1,2,5-Thiadiazole 1,1-Dioxide: The starting 1,2-diketone is condensed with sulfamide to produce the corresponding 1,2,5-thiadiazole 1,1-dioxide.

-

Asymmetric Transfer Hydrogenation: The thiadiazole 1,1-dioxide undergoes an asymmetric ruthenium-catalyzed transfer hydrogenation to yield a mono-reduced intermediate.

-

Diastereoselective Hydride Addition: Subsequent diastereoselective hydride addition furnishes the cis-isomer of the 3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxide.

-

Isomerization to trans-Isomer: The cis-isomer can be isomerized to the trans-isomer under acidic conditions.

Quantitative Data for Selected Compounds Synthesized via Method 2:

| Starting Diketone | Product Isomer | Overall Yield (%) | Enantiomeric Excess (%) |

| Benzil | cis-3,4-Diphenyl | 85 | >99 |

| Benzil | trans-3,4-Diphenyl | 78 | >99 |

| 2,3-Butanedione | cis-3,4-Dimethyl | 75 | 98 |

| 2,3-Butanedione | trans-3,4-Dimethyl | 68 | 98 |

Data is representative and based on the methodology described by Fleck et al., 2013.[4]

Applications in Drug Development

The rigid, five-membered ring structure of 1,2,5-thiadiazolidine 1,1-dioxides makes them excellent scaffolds for creating conformationally constrained peptide mimics. This is particularly relevant in drug design, where controlling the three-dimensional structure of a molecule is crucial for its interaction with biological targets. The described synthetic routes, especially the enantioselective method, are pivotal for accessing stereochemically pure compounds, which is a prerequisite for the development of chiral drugs.

Furthermore, some of these compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as leads for new anti-bacterial agents.[1][2]

Conclusion

The synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides is well-established, with robust methodologies available to access a variety of substitution patterns and stereoisomers. The ability to start from readily available amino acids or to construct the heterocyclic system with high enantioselectivity provides a versatile platform for the generation of novel molecules with potential applications in medicinal chemistry and drug development. The detailed protocols and structured data presented in this guide offer a valuable resource for researchers in this field.

References

- 1. N,N'-SUBStituted 1,2,5 thiadiazolidine 1,1-dioxides: synthesis, selected chemical and spectral proprieties and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS No. 144432-72-4). Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The guide outlines a plausible synthetic route and standard analytical protocols for its characterization, aimed at supporting research and development activities involving this compound.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered thiadiazolidine ring with a benzyl group attached to one of the nitrogen atoms and two oxygen atoms bonded to the sulfur atom. The core structure, a cyclic sulfamide, is of significant interest in medicinal chemistry due to its potential as a non-hydrolyzable peptide mimic and its presence in various biologically active molecules. This guide serves as a foundational resource for researchers working with or planning to synthesize this compound, providing anticipated analytical data and detailed experimental workflows. The molecular formula for this compound is C₉H₁₂N₂O₂S, and it has a molecular weight of 212.27 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from published data for analogous N-substituted 1,2,5-thiadiazolidine 1,1-dioxides and general principles of spectroscopic analysis.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.30 | s | 2H | Benzyl CH₂ (N-CH₂) |

| ~3.50 | t, J=~6 Hz | 2H | Thiadiazolidine CH₂ (N-CH₂) |

| ~3.30 | t, J=~6 Hz | 2H | Thiadiazolidine CH₂ (S-CH₂) |

| ~2.50 (broad) | s | 1H | NH proton |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135-137 | Quaternary Aromatic Carbon |

| ~128-129 | Aromatic CH |

| ~127-128 | Aromatic CH |

| ~55-57 | Benzyl CH₂ (N-CH₂) |

| ~48-50 | Thiadiazolidine CH₂ (N-CH₂) |

| ~45-47 | Thiadiazolidine CH₂ (S-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3350 | Medium | N-H stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch |

| ~1350-1380 | Strong | SO₂ asymmetric stretch |

| ~1150-1180 | Strong | SO₂ symmetric stretch |

| ~1600, ~1495, ~1450 | Medium | Aromatic C=C stretch |

| ~700-750 | Strong | Aromatic C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 212 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₆H₅CH₂]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Benzyl cation, likely base peak) |

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of this compound, adapted from general methods for the synthesis of related compounds.[2]

Synthesis of this compound

This proposed synthesis involves a two-step process starting from N-benzylethylenediamine.

Step 1: Reaction with Sulfuryl Chloride N-benzylethylenediamine (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled to 0 °C in an ice bath. To this solution, sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization Upon completion of the first step, a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), is added to the reaction mixture to induce cyclization. The mixture is stirred at room temperature for an additional 24-48 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process for analytical characterization.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the analytical characterization of the synthesized product.

References

An In-depth Technical Guide to the NMR and IR Spectra of 1,2,5-Thiadiazolidine 1,1-Dioxides

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 1,2,5-thiadiazolidine 1,1-dioxides, a class of heterocyclic compounds with increasing relevance in medicinal and bioorganic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of these sulfamide-based structures.

Introduction

1,2,5-Thiadiazolidine 1,1-dioxides, also known as cyclic sulfamides, are five-membered heterocyclic systems containing two nitrogen atoms and a sulfur atom, with the sulfur atom in a dioxide oxidation state.[1] The interest in these compounds stems from their potential as peptidomimetics and constrained di- and tripeptides, making them valuable scaffolds in drug discovery.[1] Spectroscopic techniques like NMR and IR are fundamental for the structural elucidation and characterization of these molecules. This guide summarizes key spectral data and experimental methodologies to aid in these efforts.

General Spectroscopic Features

The structural confirmation of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides is unambiguously achieved through a combination of NMR and IR spectroscopy.[1]

-

Infrared (IR) Spectroscopy: The most characteristic IR absorption bands for 1,2,5-thiadiazolidine 1,1-dioxides are associated with the sulfonyl group (SO₂). Strong stretching vibrations for the SO₂ group are typically observed in the ranges of 1378–1360 cm⁻¹ and 1167–1120 cm⁻¹.[1] Other notable peaks include those for carbonyl groups (C=O) if present as substituents, which appear around 1750–1712 cm⁻¹, and N-H stretching vibrations for monosubstituted derivatives, which are seen around 3345–3145 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of these compounds are dependent on the nature of the substituents on the nitrogen atoms. The protons on the carbon atoms of the thiadiazolidine ring typically appear as multiplets or triplets in the range of 3.60–3.95 ppm.[1]

-

¹³C NMR: The carbon atoms of the 1,2,5-thiadiazolidine 1,1-dioxide ring generally resonate in the range of 39–43 ppm.[1] The chemical shifts of substituent carbons will vary depending on their electronic environment.

-

Data Presentation: NMR and IR Data for Selected 1,2,5-Thiadiazolidine 1,1-Dioxides

The following tables summarize the key NMR and IR spectroscopic data for a series of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides derived from amino acids.[1]

Table 1: IR Spectroscopic Data (KBr, ν cm⁻¹) of Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

| Compound | SO₂ Stretching | C=O Stretching | N-H Stretching |

| 1b | 1378, 1167 | 1750, 1712 | - |

| 1c | 1375, 1160 | 1751 | 3345 |

| 5b | 1360, 1120 | 1748, 1745, 1720 | - |

| 5c | 1360, 1120 | 1745-1738 | 3145 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm) of Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

| Compound | Ring CH₂ | Other Key Signals |

| 1b | 3.80 (t, J=6.4 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H) | 4.15 (q, J=7.8 Hz, 1H), 3.70 (s, 3H), 1.52 (s, 9H), 1.50 (d, J=7.8 Hz, 1H) |

| 1c | 3.80 (t, J=6.7Hz, 2H), 3.65 (m, 2H) | 6.24 (t, J=6.7 Hz, 1H), 4.15 (q, 1H, J=7.8 Hz, 1H), 3.70 (s, 3H), 1.50 (d, J=7.8 Hz, 3H) |

| 5b | 3.95 (t, 2H, J=6.4Hz), 3.68 (t, J=6.4 Hz, 2H) | 4.30 (m, 1H), 3.72-3.65 (2s, 6H), 2.48 (m, 2H), 2.10 (m, 2H), 1.50 (s, 9H) |

| 5c | 3.70 (t, J=6.4 Hz, 2H), 3.65 (m, 2H) | 6.60 (t, J=6.8Hz, 1H), 4.30 (m, 1H), 3.72-3.65 (2s, 6H), 2.50 (m, 2H), 2.10 (m, 2H) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm) of Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

| Compound | Ring C | Other Key Signals |

| 1b | 43, 39 | 172, 150, 84, 56, 52, 28, 27 |

| 1c | 41, 39 | 172, 56, 52, 28 |

| 5b | 43, 41 | 173, 170, 150, 85, 56, 53, 52, 30, 28, 27 |

| 5c | 42, 40 | 172, 170, 56, 53, 52, 30, 28 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.[1]

General Synthesis and Cyclization

The synthesis of N²,N⁵-substituted cyclosulfamides generally proceeds in a two-step sequence starting from (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters.[1]

-

N-Alkylation: The starting Boc-sulfamide is subjected to a Mitsunobu reaction with chloroethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to yield the N-substituted Boc-sulfamide.[1]

-

Cyclization: The N,N'-disubstituted sulfamide is then cyclized under basic conditions using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). The crude product is purified by recrystallization.[1]

Deprotection Protocol

Selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).[1] The product is then purified by flash chromatography.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75.4 MHz for carbon-13.[1] Deuterated chloroform (CDCl₃) is a common solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.[1]

Visualizations

The following diagrams illustrate the general synthetic workflow for the preparation of 1,2,5-thiadiazolidine 1,1-dioxides.

Caption: General synthetic workflow for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Caption: Workflow for the spectroscopic analysis of 1,2,5-thiadiazolidine 1,1-dioxides.

References

- 1. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N'-SUBStituted 1,2,5 thiadiazolidine 1,1-dioxides: synthesis, selected chemical and spectral proprieties and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,2,5-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neurological activities of 1,2,5-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of 1,2,5-Thiadiazole Derivatives

Derivatives of 1,2,5-thiadiazole have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and disruption of cellular machinery essential for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their potency.

| Compound ID | Cancer Cell Line(s) | Activity (µM) | Reference Compound | Reference |

| NSC745885 | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | GI50: 0.16 - 7.71 | - | [1] |

| Colon, Non-small cell lung | GI50: 1.28 - 17.40 | - | [1] | |

| NSC763968 | Leukemia, Prostate | GI50: 0.18 - 1.45 | - | [1] |

| Ovarian, Breast, Melanoma, Renal, Glioma, Non-small cell lung | GI50: 0.20 - 5.68 | - | [1] | |

| Compound 8e | Panc-1 (Pancreatic) | IC50: 12.79 | Sorafenib (IC50: 11.50) | [1] |

| Huh-7 (Liver) | IC50: 11.84 | Cisplatin (IC50: 12.70) | [1] | |

| Compound 8l | Panc-1 (Pancreatic) | IC50: 12.22 | Sorafenib (IC50: 11.50) | [1] |

| Huh-7 (Liver) | IC50: 10.11 | Cisplatin (IC50: 12.70) | [1] |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant mechanism underlying the anticancer activity of some 1,2,5-thiadiazole derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1,2,5-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,5-thiadiazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of 1,2,5-Thiadiazole Derivatives

Certain 1,2,5-thiadiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of a selected 1,2,5-thiadiazole derivative, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Microorganism | Activity (µg/mL) | Reference |

| 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate | Mycobacterium tuberculosis | MIC: 25.00 | [2] |

| Staphylococcus aureus | MIC: Moderate Activity | [2] | |

| Bacillus spp. | MIC: Moderate Activity | [2] | |

| Klebsiella pneumoniae | MIC: Moderate Activity | [2] | |

| Escherichia coli | MIC: Moderate Activity | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,5-Thiadiazole derivatives (dissolved in a suitable solvent)

-

Sterile saline or PBS

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the 1,2,5-thiadiazole derivatives in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Neurological Activity of 1,2,5-Thiadiazole Derivatives

1,2,5-Thiadiazole derivatives have also been investigated for their activity in the central nervous system (CNS). Certain derivatives have shown affinity for various receptors, suggesting their potential as therapeutic agents for neurological disorders.

Quantitative Neurological Activity Data

The following table presents the binding affinity of a 1,2,5-thiadiazole derivative for muscarinic receptors, expressed as Ki (inhibition constant) values.

| Compound ID | Receptor Subtype | Activity (nM) | Reference |

| A specific bis-1,2,5-thiadiazole derivative | Muscarinic M1, M2, M4 Receptors | High Affinity and Selectivity | [3] |

Mechanism of Action: Muscarinic Receptor Agonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the CNS. Agonists of these receptors can modulate neuronal excitability and have therapeutic potential in conditions like Alzheimer's disease and schizophrenia.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., muscarinic receptors)

-

Radiolabeled ligand (e.g., [3H]NMS for muscarinic receptors)

-

1,2,5-Thiadiazole derivatives (unlabeled competitor)

-

Binding buffer

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled 1,2,5-thiadiazole derivative.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand. The receptor-bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The 1,2,5-thiadiazole core represents a versatile and valuable scaffold in drug discovery. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neurological effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the 1,2,5-thiadiazole framework.

References

Discovery of Novel Thiadiazolidine Dioxide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazolidine dioxides represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiadiazolidine dioxide compounds, with a focus on their potential as therapeutic agents. The document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Scaffold and Therapeutic Potential

The thiadiazolidine dioxide core is a five-membered ring containing one sulfur atom (in a dioxide oxidation state), two nitrogen atoms, and two carbonyl groups. Variations in the substituents on the nitrogen atoms and the carbon atom of the ring lead to a wide array of derivatives with distinct biological properties. Research has highlighted their potential as inhibitors of various enzymes and as modulators of key signaling pathways implicated in a range of diseases, including cancer, infectious diseases, and metabolic disorders.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative thiadiazolidine dioxide and related thiazolidinedione derivatives against various targets.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 22 | VEGFR-2 | 0.079 | [1] |

| HepG2 (Liver Cancer) | 2.04 ± 0.06 | [1] | |

| MCF-7 (Breast Cancer) | 1.21 ± 0.04 | [1] | |

| 20 | VEGFR-2 | 0.21 ± 0.009 | [1] |

| HepG2 (Liver Cancer) | 1.14 ± 0.03 | [1] | |

| 24 | VEGFR-2 | 0.203 ± 0.009 | [1] |

| HepG2 (Liver Cancer) | 0.6 ± 0.02 | [1] | |

| Sorafenib | VEGFR-2 | 0.046 ± 0.002 | [1] |

| HepG2 (Liver Cancer) | 2.24 ± 0.06 | [1] | |

| MCF-7 (Breast Cancer) | 3.17 ± 0.01 | [1] | |

| VIIb | PI3K-α | 3.70 ± 0.19 | [2] |

| Akt-1 | 2.93 ± 0.15 | [2] | |

| MCF-7 (Breast Cancer) | 1.03 ± 0.05 | [2] | |

| VIf | MCF-7 (Breast Cancer) | 1.21 ± 0.06 | [2] |

| 6e | MCF-7 (Breast Cancer) | 3.85 | [3] |

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| T2 | S. aureus | 1.9 | [4][5] |

| S. epidermidis | 1.4 | [4][5] | |

| E. coli | 1.6 | [4][5] | |

| P. aeruginosa | 0.56 | [4][5] | |

| A. niger | 8.8 | [4][5] | |

| A. fumigatus | 2.3 | [4][5] | |

| T4 | S. aureus | 3.8 | [4][5] |

| S. epidermidis | 2.2 | [4][5] | |

| E. coli | 1.6 | [4][5] | |

| P. aeruginosa | 2.8 | [4][5] | |

| A. niger | 7.9 | [4][5] | |

| A. fumigatus | 1.7 | [4][5] | |

| 3a | S. aureus | 0.02 (µM) | [6] |

| MRSA | 0.005 (µM) | [6] | |

| 3l | S. aureus | 0.22 (µM) | [6] |

| MRSA | 0.005 (µM) | [6] | |

| 5 | Gram-positive/negative bacteria | 0.008–0.06 (mg/mL) | [7] |

Table 3: Cysteine Protease Inhibitory Activity of 1,2,4-Thiadiazolidin-3,5-diones

| Compound ID | Protease | IC50 (µM) | Reference |

| THIA-3 | Papain | - | [8] |

| 3CLpro | - | [8] | |

| THIA-10 | Papain | - | [8] |

(Note: Specific IC50 values for THIA-3 and THIA-10 were not explicitly provided in the abstract, but the reference indicates irreversible inhibition and a two-step covalent inactivation mechanism.)

Experimental Protocols

General Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxides

A common method for the synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core involves the cyclization of a substituted sulfamide with a suitable dielectrophile. The following is a general procedure:

-

Preparation of the N,N'-disubstituted sulfamide: To a solution of the primary amine (2 eq.) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), slowly add sulfuryl chloride (1 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfamide.

-

Cyclization: Dissolve the sulfamide in a suitable solvent (e.g., dimethylformamide) and add a base (e.g., potassium carbonate or sodium hydride).

-

Add the dielectrophile (e.g., a dihaloalkane) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,5-thiadiazolidine 1,1-dioxide.

MTT Assay for Cytotoxicity[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (thiadiazolidine dioxides) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cysteine Protease Inhibition Assay[11][12][13]

This assay measures the ability of a compound to inhibit the activity of a cysteine protease.

-

Enzyme Activation: Pre-activate the cysteine protease (e.g., papain, cathepsin B) with a reducing agent like dithiothreitol (DTT) in an appropriate assay buffer.

-

Inhibitor Incubation: Incubate the activated enzyme with various concentrations of the thiadiazolidine dioxide inhibitor for a specific period (e.g., 30 minutes) at 37 °C.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for the protease.

-

Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Cysteine Protease Inhibition

Certain thiadiazolidine diones have been identified as covalent inhibitors of cysteine proteases. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue of the protease on the electrophilic sulfur atom of the thiadiazolidine dione ring, leading to the formation of a covalent adduct and irreversible inhibition of the enzyme.[8]

Caption: Covalent inhibition of cysteine proteases.

PI3K/Akt Signaling Pathway Inhibition

Several studies have suggested that thiazolidinone derivatives can exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[2][9][10][11][12]

References

- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. arabjchem.org [arabjchem.org]

- 6. Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Modeling of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the in silico modeling of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is limited. This technical guide therefore presents a comprehensive, hypothetical workflow based on established computational methodologies extensively used for the analysis of analogous heterocyclic compounds, such as other thiadiazole and thiazolidinone derivatives.[1][2][3][4] This document is intended to serve as a strategic framework for researchers, scientists, and drug development professionals initiating computational studies on this compound.

Introduction

The 1,2,5-thiadiazolidine 1,1-dioxide core is a heterocyclic scaffold of significant interest in medicinal chemistry.[5][6] Its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][7] The benzyl substitution on the nitrogen atom of this compound suggests potential for specific interactions within biological targets.

In silico modeling offers a powerful, resource-efficient approach to elucidate the potential therapeutic applications of novel chemical entities. Through techniques such as molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we can forecast the compound's behavior at a molecular level, predict its pharmacokinetic profile, and identify promising therapeutic targets. This guide outlines a robust in silico workflow to characterize the pharmacological potential of this compound.

Proposed In Silico Modeling Workflow

The proposed computational investigation is structured as a multi-stage process, beginning with ligand preparation and target identification, followed by interaction modeling and pharmacokinetic profiling.

Experimental Protocols

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Methodology:

-

2D Structure Generation: The 2D structure of the molecule will be drawn using chemical drawing software such as MarvinSketch or ChemDraw.

-

Conversion to 3D: The 2D structure will be converted to a 3D conformation.

-

Energy Minimization: The 3D structure will be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or UCSF Chimera.

-

File Format Conversion: The final optimized structure will be saved in a suitable format (e.g., .pdbqt or .mol2) for subsequent docking studies.

Protein Target Identification and Preparation

Given the absence of specific target information for this compound, a target identification strategy based on the known activities of analogous compounds is proposed. Thiadiazole and thiazolidine derivatives have shown activity against various targets, including kinases, proteases, and enzymes involved in metabolic pathways.[2][4][7]

Methodology:

-

Literature Review & Database Search: A thorough review of databases (e.g., ChEMBL, BindingDB) for targets of structurally similar compounds.

-

In Silico Target Prediction: Utilization of web-based servers like SwissTargetPrediction or TargetNet to predict potential protein targets based on the ligand's 2D structure.[8][9]

-

Protein Structure Retrieval: Once a set of hypothetical targets is identified (e.g., Cyclooxygenase-2 for anti-inflammatory potential, Tyrosine Kinases for anticancer activity), their 3D crystal structures will be downloaded from the Protein Data Bank (PDB).[10]

-

Protein Preparation: The retrieved protein structures will be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This is a critical step to ensure the protein is ready for docking.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound to a potential protein target and to estimate the binding affinity.

Methodology:

-

Binding Site Identification: The active site of the target protein will be identified, often from the location of a co-crystallized ligand in the PDB structure or through pocket detection algorithms.[11]

-

Grid Box Generation: A grid box will be defined around the active site to encompass the binding pocket.

-

Docking Simulation: Docking will be performed using software such as AutoDock Vina or Glide. The software will sample a large number of possible conformations of the ligand within the active site and score them based on a scoring function.

-

Analysis of Results: The results will be analyzed to identify the binding pose with the lowest energy score (highest predicted affinity) and to visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. oaji.net [oaji.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide [mdpi.com]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Physicochemical Properties of Thiadiazolidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiadiazolidine compounds, a class of five-membered heterocyclic scaffolds containing nitrogen and sulfur, have garnered significant attention in medicinal chemistry. Their versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an in-depth overview of the core physicochemical properties of thiadiazolidine derivatives, detailed experimental protocols for their determination, and an exploration of their interactions with key signaling pathways.

Core Physicochemical Properties

The physicochemical properties of thiadiazolidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and interaction with biological targets. Key parameters include melting point, solubility, pKa, and the partition coefficient (logP).

Data Presentation

The following tables summarize the physicochemical data for a selection of representative thiadiazolidine and related thiadiazole compounds reported in the literature. These values are influenced by the specific substitutions on the heterocyclic ring.

Table 1: Physicochemical Properties of Representative Thiadiazole and Thiazolidinone Derivatives

| Compound ID | Molecular Formula | Melting Point (°C) | Solubility | LogP | Reference |

| 4a | C₁₅H₁₂N₄OS | 208-210 | Soluble in DMSO and chloroform. | - | |

| 4f | C₁₅H₁₁ClN₄O₂S | 211-213 | Soluble in DMSO and chloroform. | - | |

| 4p | C₁₅H₁₁N₅O₃S | 202-204 | Soluble in DMSO and chloroform. | - | |

| D-1 | C₁₇H₁₂ClN₃O₃S | 195 | - | - | |

| D-2 | C₁₇H₁₂ClN₃O₂S₂ | 208 | - | - | |

| D-6 | C₁₇H₁₂N₄O₄S₂ | 210 | - | - | |

| D-15 | C₁₈H₁₅N₃O₃S | 225 | - | - | |

| D-16 | C₁₈H₁₅N₃O₂S₂ | 212 | - | - | |

| Compound 7 | C₉H₉N₃OS | - | - | - | |

| Compound 8 | C₁₀H₁₁N₃OS | - | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

Thiadiazolidine compound

-

Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)

-

Shaker or agitator with temperature control

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the thiadiazolidine compound to a known volume of the solvent in a sealed container. The excess solid should be visible.

-

Place the container in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies can be conducted to determine the time to reach equilibrium.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the acid dissociation constant (pKa) of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

Thiadiazolidine compound

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a sample solution of the thiadiazolidine compound (e.g., 1 mM) in deionized water.

-

To maintain a constant ionic strength, add KCl to the solution (e.g., to a final concentration of 0.15 M).

-

If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. If it is a weak base, start the titration directly with the acid titrant.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin the titration by adding small, precise increments of the standardized titrant (NaOH for an acidic compound, HCl for a basic compound).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point and a full sigmoid curve is obtained.

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point (the point of steepest slope) from the first derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.

logP Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.